2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a hexahydroquinoline-based acetamide derivative featuring a cyano group at position 3, a furan-2-yl substituent at position 4, and a sulfanyl-linked N-(4-methylphenyl)acetamide moiety. The synthesis likely involves coupling reactions analogous to those reported for similar acetamides, such as diazonium salt coupling in pyridine under controlled temperatures .
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-7-9-15(10-8-14)25-20(28)13-30-23-16(12-24)21(19-6-3-11-29-19)22-17(26-23)4-2-5-18(22)27/h3,6-11,21,26H,2,4-5,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRAHGACSQTTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline derivative is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable furan-containing reagent.
Sulfanyl-Acetamide Linkage Formation: The final step involves the formation of the sulfanyl-acetamide linkage through a nucleophilic substitution reaction, where the sulfanyl group is introduced using a thiol reagent, followed by acylation with an acetamide derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its structural components may interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s furan and quinoline rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several synthesized derivatives:
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a): Features a 4-methylphenyl group and cyanoacetamide core but lacks the hexahydroquinoline ring and furan substituent .
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Contain a furan-2-yl group and sulfanyl linkage but utilize a triazole ring instead of hexahydroquinoline .
- N-(4-Methylphenyl)acetamide analogs: Differ in the absence of the hexahydroquinoline-sulfanyl-cyano scaffold, highlighting the target compound’s unique hybrid structure .
Key Substituent Effects :
- The furan-2-yl group enhances π-π interactions and may improve bioavailability compared to bulkier aryl groups (e.g., benzyloxy in ) .
- The 4-methylphenyl acetamide moiety balances lipophilicity and solubility, contrasting with more polar sulfamoylphenyl groups in .
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
*Data inferred from structurally related compounds.
Table 2: Comparative $ ^1H $-NMR Shifts (DMSO-d6, δ ppm)
Anti-Exudative Activity :
- The furan-2-yl-containing analog in demonstrated 68% inhibition of exudate volume at 10 mg/kg , comparable to diclofenac sodium (8 mg/kg) .
- The hexahydroquinoline core may enhance stability and tissue penetration compared to triazole-based analogs, though direct activity data for the target compound is lacking.
Structural Determinants of Activity :
- Sulfanyl linkage : Critical for hydrogen bonding with biological targets, as seen in similar acetamides .
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a cyano group, a furan ring, and a hexahydroquinoline core. These features suggest potential reactivity and biological activity typical of heterocyclic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S |
| IUPAC Name | This compound |
| CAS Number | 369395-75-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Hexahydroquinoline Core : Achieved through a multi-component reaction involving an aldehyde and a β-ketoester.
- Introduction of Furan Ring : A cyclization reaction introduces the furan moiety.
- Cyano Group Attachment : This is done via nucleophilic substitution.
- Sulfanyl Linkage Formation : Involves the reaction of a thiol with the hexahydroquinoline core.
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano and furan groups facilitate binding to these targets, which can lead to either inhibition or activation of biological pathways. While specific targets remain to be fully elucidated, compounds with similar structures often exhibit significant biological activities.
Antimalarial Activity
Recent studies have indicated that derivatives related to this compound exhibit promising antiplasmodial activity against Plasmodium falciparum. For instance:
- In vitro Studies : Compounds derived from similar structures demonstrated IC50 values in the nanomolar range against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains. Some derivatives showed up to 100% parasitemia suppression within four days in vivo studies .
| Compound ID | IC50 (CQ-S) | IC50 (CQ-R) |
|---|---|---|
| 7a | 9.79 nM | 11.52 nM |
| 15a | 10.00 nM | 12.00 nM |
Cytotoxicity and Hemolysis
Research indicates that several derivatives exhibit low cytotoxicity and minimal hemolysis at concentrations effective against P. falciparum. For example:
- Hemolysis Levels : Compounds showed less than 5% hemolysis at concentrations corresponding to their IC50 values, indicating a favorable safety profile when targeting malaria parasites .
Case Studies
- Antiplasmodial Efficacy : A study evaluated various derivatives for their antiplasmodial activity and found that modifications in side chains significantly impacted efficacy against resistant strains .
- Safety Profile Assessment : Another investigation assessed the hemolytic effects of these compounds on human erythrocytes, confirming their non-toxic nature at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of hexahydroquinoline derivatives, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key reagents include sodium hydride (base), dimethylformamide (solvent), and palladium catalysts for cross-coupling steps. Reaction conditions (e.g., 60–80°C, inert atmosphere) must be optimized to minimize side products .
- Validation : Monitor reactions using TLC/HPLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C spectra to verify the hexahydroquinoline core, furan substituents, and sulfanyl-acetamide linkage .
- IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory : Carrageenan-induced paw edema models in rodents, comparing efficacy to diclofenac .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its biological efficacy?
- Methodology :
- Modify substituents : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to evaluate impact on target binding .
- Vary the sulfanyl linkage : Test methylthio vs. ethylthio analogs to study steric/electronic effects .
- Use computational docking : Predict interactions with enzymes (e.g., COX-2, kinases) using AutoDock Vina .
Q. How to resolve contradictory data in biological activity across studies?
- Case Example : If anti-exudative activity varies between rodent models and cell-based assays:
- Hypothesis : Differences in metabolic stability or tissue penetration.
- Testing :
Perform pharmacokinetic studies (e.g., plasma half-life via HPLC-MS) .
Assess membrane permeability using Caco-2 cell monolayers .
Compare metabolite profiles using LC-QTOF .
Q. What advanced techniques can elucidate its mechanism of action?
- Methodology :
- Target identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Molecular dynamics simulations : Study stability of ligand-enzyme complexes over 100-ns trajectories .
Q. How to address stability issues during formulation?
- Methodology :
- Degradation studies : Expose the compound to UV light, heat, or pH extremes; analyze by HPLC for decomposition products .
- Stabilization strategies : Use lyophilization for long-term storage or encapsulate in cyclodextrins to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
